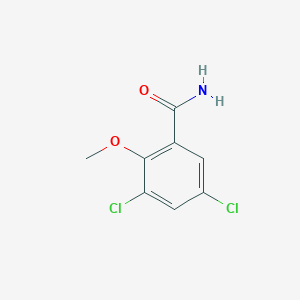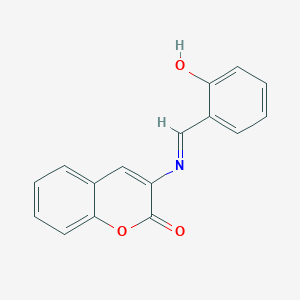
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole, also known as FUBIMINA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has unique properties that make it a promising candidate for further research.
作用机制
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole acts as a potent agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain, mood, and appetite. By activating these receptors, this compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain-related behaviors, such as thermal and mechanical hypersensitivity. Additionally, this compound has been shown to reduce anxiety-related behaviors, such as increased heart rate and open-arm time in the elevated plus maze test. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and morphine.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, leading to more accurate and reliable results. However, one limitation of using this compound is its potential for off-target effects, particularly at higher doses. Additionally, the potential for abuse and dependence must be carefully considered when using this compound in lab experiments.
未来方向
There are several areas of future research that could be explored with 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole. One potential area is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the potential for abuse and dependence with this compound. Finally, the potential for this compound to modulate other physiological processes, such as inflammation and immune function, should be investigated.
合成方法
The synthesis of 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole involves the reaction between 4-fluorobenzoyl chloride and 2-methyl-2,3-dihydro-1H-indole in the presence of a base catalyst. This process results in the formation of this compound as a white crystalline powder. The purity and yield of the compound can be optimized through various purification methods, such as recrystallization and chromatography.
科学研究应用
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety, and addiction. In preclinical studies, this compound has shown promising results in reducing pain and anxiety-related behaviors in animal models. Additionally, this compound has been shown to have potential as a treatment for addiction, particularly in reducing the reinforcing effects of drugs of abuse.
属性
分子式 |
C16H14FNO |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14FNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3 |
InChI 键 |
VJMGAJVAHFVIMF-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)

![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)


![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)

![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)


![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)